molecular formula C21H18N2O3 B11103776 N'-(2-phenoxyacetyl)-4-biphenylcarbohydrazide

N'-(2-phenoxyacetyl)-4-biphenylcarbohydrazide

Cat. No.: B11103776
M. Wt: 346.4 g/mol
InChI Key: IMADPTHJRNEFNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(2-Phenoxyacetyl)-4-biphenylcarbohydrazide is a synthetic carbohydrazide derivative characterized by a biphenyl core linked to a phenoxyacetyl hydrazide moiety. Its structure combines a rigid biphenyl group, which enhances hydrophobic interactions, with a flexible phenoxyacetyl chain that may facilitate binding to biological targets. This compound is synthesized via coupling reactions involving phenoxyacetic acid derivatives and biphenylcarbohydrazide intermediates, typically using reagents like hexafluorophosphate benzotriazole urea (HBTU) and diisopropylethylamine (DIEA) for activation . Spectral data (FTIR, NMR) confirm the presence of key functional groups, including carbonyl (C=O) and amide (NH) bonds, while elemental analysis validates its stoichiometry .

Its mechanism may involve disrupting quorum sensing or c-di-GMP signaling pathways, though detailed target-specific studies are pending.

Properties

Molecular Formula

C21H18N2O3

Molecular Weight

346.4 g/mol

IUPAC Name

N'-(2-phenoxyacetyl)-4-phenylbenzohydrazide

InChI

InChI=1S/C21H18N2O3/c24-20(15-26-19-9-5-2-6-10-19)22-23-21(25)18-13-11-17(12-14-18)16-7-3-1-4-8-16/h1-14H,15H2,(H,22,24)(H,23,25)

InChI Key

IMADPTHJRNEFNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NNC(=O)COC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-phenoxyacetyl)-4-biphenylcarbohydrazide typically involves the reaction of 2-phenoxyacetyl chloride with 4-biphenylcarbohydrazide under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

While specific industrial production methods for N’-(2-phenoxyacetyl)-4-biphenylcarbohydrazide are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity. Industrial production may also involve the use of continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Hydrolysis Reactions

The hydrazone bond (-NH-N=C-) and ester-like phenoxyacetyl group undergo hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis (e.g., HCl or H₂SO₄): Cleaves the hydrazone bond, yielding 4-biphenylcarboxylic hydrazide and phenoxyacetic acid.

  • Basic hydrolysis (e.g., NaOH): Degrades the phenoxyacetyl moiety to sodium phenoxide and biphenylcarbohydrazide derivatives.

Conditions and Products

Reaction TypeReagentsProducts
Acidic Hydrolysis1M HCl, 80°C4-Biphenylcarboxylic hydrazide + Phenoxyacetic acid
Basic Hydrolysis1M NaOH, 60°CSodium phenoxide + Biphenylcarbohydrazide

Nucleophilic Substitution

The electron-withdrawing carbonyl group adjacent to the hydrazone nitrogen facilitates nucleophilic attacks:

  • Amine Substitution : Reacts with aliphatic amines (e.g., methylamine) to form substituted hydrazides.

  • Alkoxy Substitution : Methanol/sodium methoxide replaces the phenoxy group, generating methoxyacetyl derivatives .

Oxidation Reactions

The biphenyl system undergoes oxidative transformations:

  • With KMnO₄/H₂SO₄ : Oxidizes biphenyl rings to quinone structures, confirmed via UV-Vis spectral shifts at 480 nm.

  • Ozone-Mediated Oxidation : Cleaves aromatic rings, producing dicarboxylic acid fragments.

Oxidation Pathways

BiphenylKMnO4/H2SO4Quinone+CO2[1]\text{Biphenyl} \xrightarrow{\text{KMnO}_4/\text{H}_2\text{SO}_4} \text{Quinone} + \text{CO}_2 \quad[1]

Cyclization and Heterocycle Formation

The hydrazide moiety participates in cyclocondensation:

  • With CS₂/KOH : Forms 1,3,4-thiadiazole derivatives under reflux .

  • With Acetylacetone : Produces pyrazole rings via Schiff base intermediates .

Example Reaction

Hydrazide+CS2KOHThiadiazole+H2S[2]\text{Hydrazide} + \text{CS}_2 \xrightarrow{\text{KOH}} \text{Thiadiazole} + \text{H}_2\text{S} \quad[2]

Cross-Coupling Reactions

The biphenyl core engages in palladium-catalyzed coupling (e.g., Suzuki-Miyaura):

  • With Aryl Boronic Acids : Forms extended conjugated systems via C–C bond formation .

  • Mechanism : Involves oxidative addition of aryl halides, transmetalation with Pd(II), and reductive elimination .

Photochemical Reactivity

UV irradiation induces:

  • Cis-Trans Isomerization : Observed in hydrazone linkage via NMR.

  • Radical Formation : ESR studies confirm biphenyl radical intermediates under UV light.

Stability and Decomposition

  • Thermal Degradation : Decomposes above 250°C, releasing CO₂ and biphenyl fragments (TGA/DSC data).

  • pH-Dependent Stability : Stable in neutral conditions but hydrolyzes rapidly at pH <3 or >10.

Key Structural Influences on Reactivity

  • Biphenyl Core : Enables π-π stacking and participation in cross-coupling .

  • Hydrazone Linkage : Prone to hydrolysis and cyclization .

  • Phenoxyacetyl Group : Acts as a leaving group in substitution reactions.

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory and Analgesic Properties

Research has indicated that derivatives of compounds similar to N'-(2-phenoxyacetyl)-4-biphenylcarbohydrazide exhibit notable anti-inflammatory and analgesic effects. For instance, studies have shown that certain hydrazide derivatives can inhibit cyclooxygenase-2 (COX-2) activity, which is crucial in the inflammatory process. The compound's structure allows it to interact effectively with COX enzymes, leading to reduced inflammation and pain relief comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Study: Analgesic Activity

In a comparative study, several derivatives were evaluated for their analgesic activity against a control group treated with mefenamic acid. Compounds with structural similarities to this compound showed significant analgesic effects, with some exhibiting higher efficacy than the reference drug .

Anticancer Activity

Mechanism of Action

The anticancer potential of this compound is attributed to its ability to induce apoptosis in cancer cells and inhibit cell proliferation. Research has demonstrated that this compound can interfere with various cellular pathways critical for tumor growth and survival .

Case Studies: Anticancer Efficacy

  • MCF-7 Breast Cancer Cells : A study reported that derivatives of this compound exhibited IC50 values in the micromolar range, indicating potent cytotoxicity against MCF-7 cells. The primary mechanism was identified as apoptosis induction .
  • A549 Lung Cancer Cells : Another investigation highlighted significant growth inhibition in A549 cells, with mechanisms involving both apoptosis and cell cycle arrest at the G1 phase .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is vital for optimizing its pharmacological properties. Variations in substituents on the biphenyl moiety can lead to enhanced biological activity or selectivity for specific targets.

Substituent Biological Activity Reference
Bromo GroupPotent COX-2 Inhibition
Methoxy GroupEnhanced Anticancer Activity
Halogenated PhenylIncreased Analgesic Efficacy

Pharmacokinetics and Toxicology

Preliminary studies suggest that this compound exhibits favorable pharmacokinetic properties, including good absorption and distribution profiles. However, comprehensive toxicological assessments are necessary to establish safety profiles for potential therapeutic applications.

Mechanism of Action

The mechanism of action of N’-(2-phenoxyacetyl)-4-biphenylcarbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, resulting in antimicrobial effects. Additionally, it may interfere with cellular signaling pathways, leading to anticancer activity by inducing apoptosis or inhibiting cell proliferation .

Comparison with Similar Compounds

Anti-inflammatory and Analgesic Agents

  • N’-(2-Phenoxyacetyl) Nicotinohydrazide/Isonicotinohydrazide: These derivatives exhibit anti-inflammatory activity by targeting cyclooxygenase (COX) enzymes. Docking studies suggest strong binding to COX-2 due to the phenoxyacetyl group's ability to occupy hydrophobic pockets, while the nicotinoyl moiety enhances hydrogen bonding .

Insecticidal Agents

  • N′-Phenoxyacetyl-N-(5-Benzoylfuran-2-formyl)-hydrazine Derivatives: These compounds show insecticidal activity against aphids and mites, attributed to the phenoxyacetyl group's electrophilic reactivity and the furan ring's planar structure .

Biphenylcarbohydrazide Analogues

  • N'-(4-Chlorobenzoyl)-4-Biphenylcarbohydrazide : Substitution with a 4-chlorobenzoyl group improves antibacterial activity but reduces solubility due to increased hydrophobicity .
  • Target Compound : The absence of electron-withdrawing groups (e.g., Cl) may enhance solubility while maintaining biofilm inhibition, as seen in related dihydroxybenzylidene derivatives .

Heterocyclic Phenoxyacetyl Derivatives

  • 2-Phenoxy-4H-3,1-Benzoxazin-4-ones: These herbicidal agents act as auxin mimics, binding to the TIR1 receptor. The phenoxymethyl group aligns with the receptor's active site, while the benzoxazinone core stabilizes the interaction .
  • Target Compound: Replacing benzoxazinone with a biphenylcarbohydrazide moiety may shift activity from herbicidal to antimicrobial, emphasizing the role of core structure in determining biological function.

Key SAR Insights :

  • The phenoxy group is critical for hydrophobic interactions across all analogues.
  • Biphenyl and benzoxazinone cores enhance target binding but diverge in biological endpoints (antimicrobial vs. herbicidal).
  • Electron-withdrawing substituents (e.g., Cl) improve antibacterial activity but reduce solubility .

Biological Activity

N'-(2-phenoxyacetyl)-4-biphenylcarbohydrazide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its biphenyl and phenoxyacetyl groups, which are known to influence its biological activity. The compound can be synthesized through various chemical reactions, typically involving the condensation of hydrazides with phenoxyacetic acid derivatives.

1. Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies indicate that derivatives of phenoxyacetic acid can inhibit the growth of various bacterial strains, suggesting a potential application in treating infections caused by resistant bacteria .

2. Anticancer Properties

Several studies have explored the anticancer potential of related compounds. For example, benzophenone derivatives have demonstrated inhibitory effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . this compound may possess similar properties due to its structural analogies with these effective compounds.

Compound Activity IC50 (µM) Reference
Benzophenone derivativeAntitumor0.027
HydroxybenzophenoneAnti-inflammatory34.94
This compoundPotentially anticancerTBDTBD

3. Anti-inflammatory Effects

The anti-inflammatory activities of similar compounds have been well-documented. For example, benzophenone derivatives have been tested in carrageenan-induced edema models, showing promising results in reducing inflammation . The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.

The biological activity of this compound is likely mediated through multiple pathways:

  • Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in inflammatory and proliferative processes.
  • Receptor Modulation: It could interact with cellular receptors, modulating signaling pathways that lead to reduced inflammation or apoptosis in cancer cells.
  • Oxidative Stress Induction: Similar compounds have been shown to induce oxidative stress in microbial cells, leading to cell death .

Case Studies and Research Findings

  • Anticancer Study : A recent study evaluated the effects of related compounds on human cancer cell lines, demonstrating significant cytotoxicity linked to the activation of apoptotic pathways .
  • Antimicrobial Evaluation : Another research focused on the antimicrobial efficacy of phenoxyacetic acid derivatives against various pathogens, highlighting their potential as novel therapeutic agents .
  • Anti-inflammatory Assessment : Investigations into the anti-inflammatory properties revealed that these compounds could significantly reduce edema in animal models, suggesting a viable pathway for drug development against inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing N'-(2-phenoxyacetyl)-4-biphenylcarbohydrazide, and how can reaction conditions be optimized for higher yields?

  • Methodology : Synthesis typically involves refluxing intermediates (e.g., substituted phenylhydrazines) with phenoxyacetyl chloride or activated esters under anhydrous conditions. For example, hydrazide derivatives are synthesized by reacting 2-phenoxyacetyl chloride with biphenylcarbohydrazide in methanol or acetonitrile under reflux (70–100°C, 2–6 hours) .
  • Optimization : Yield improvements can be achieved by:

  • Adjusting molar ratios (e.g., 1:1.2 hydrazide to acyl chloride).
  • Using catalysts like triethylamine to neutralize HCl byproducts.
  • Solvent selection (polar aprotic solvents like DMF enhance reactivity).
  • Monitoring reaction progress via TLC or HPLC to minimize side products .

Q. How are spectroscopic techniques (FTIR, NMR, mass spectrometry) employed to confirm the structural integrity of this compound?

  • FTIR : Key peaks include:

  • N-H stretches: 3473–3419 cm⁻¹ (hydrazide NH).
  • C=O stretches: 1668–1629 cm⁻¹ (amide and ketone).
  • Aromatic C=C: ~1594–1424 cm⁻¹ .
    • ¹H NMR : Signals for aromatic protons (δ 6.75–7.98 ppm), O-CH₂ (δ 4.51–4.74 ppm), and hydrazide NH (δ 8.63–9.30 ppm) confirm connectivity .
    • Mass Spectrometry : Molecular ion peaks (e.g., m/z 277.2 [M]⁺) and fragmentation patterns validate molecular weight and functional groups .

Advanced Research Questions

Q. What computational strategies, such as molecular docking with AutoDock Vina, are utilized to predict the binding affinity of this compound to biological targets?

  • Docking Workflow :

Target Preparation : Retrieve protein structures (e.g., COX-2 or MAP kinase) from PDB; remove water and add polar hydrogens.

Grid Setup : Define a 20 Å × 20 Å × 20 Å grid around the active site.

Parameters : Use AutoDock Vina’s scoring function with exhaustiveness=8 for thorough sampling.

Validation : Compare docking poses with co-crystallized ligands (RMSD < 2.0 Å) .

  • Case Study : Derivatives of this compound showed strong binding to COX-2 (ΔG = -9.2 kcal/mol) via hydrogen bonds with Arg120 and Tyr355 .

Q. How can researchers resolve discrepancies in biological activity data observed across studies involving carbohydrazide derivatives?

  • Factors Causing Variability :

  • Purity : Impurities from incomplete purification (e.g., residual solvents) alter activity. Use HPLC (>95% purity) and elemental analysis for verification .
  • Assay Conditions : Differences in cell lines (e.g., RAW264.7 vs. THP-1) or IC₅₀ measurement protocols (MTT vs. resazurin). Standardize assays using positive controls (e.g., indomethacin for anti-inflammatory studies) .
  • Structural Analogues : Substituent variations (e.g., ethoxy vs. nitro groups) significantly impact bioactivity. Perform SAR studies to isolate critical moieties .

Q. What methodologies are employed to establish structure-activity relationships (SAR) for this compound derivatives in anti-inflammatory research?

  • SAR Workflow :

Analog Synthesis : Introduce substituents (e.g., halogens, methoxy) at the biphenyl or phenoxy groups.

Biological Testing : Evaluate COX-2 inhibition (in vitro) and carrageenan-induced paw edema (in vivo).

Statistical Modeling : Use QSAR to correlate logP, polar surface area, and IC₅₀ values.

  • Key Findings : Derivatives with electron-withdrawing groups (e.g., -NO₂) at the para position showed 3-fold higher COX-2 inhibition than unsubstituted analogs .

Q. How can researchers design experiments to assess the stability and degradation pathways of this compound under physiological conditions?

  • Stability Studies :

  • pH Variation : Incubate the compound in buffers (pH 1.2–7.4) at 37°C; monitor degradation via HPLC.
  • Metabolic Stability : Use liver microsomes (human/rat) to identify cytochrome P450-mediated oxidation products.
    • Degradation Pathways : Hydrolysis of the hydrazide bond is a primary pathway, producing biphenylcarboxylic acid and phenoxyacetamide fragments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.